Iodomethyl octanoate

Description

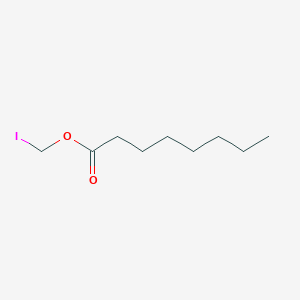

Iodomethyl octanoate, chemically identified as (4-iodophenyl)methyl octanoate (CAS No. 67987-34-2), is an iodinated aromatic ester with the molecular formula C₁₅H₂₁IO₂ . Its structure comprises an octanoate (C₈H₁₅O₂) group esterified to a 4-iodobenzyl moiety.

Properties

CAS No. |

111013-41-3 |

|---|---|

Molecular Formula |

C9H17IO2 |

Molecular Weight |

284.13 g/mol |

IUPAC Name |

iodomethyl octanoate |

InChI |

InChI=1S/C9H17IO2/c1-2-3-4-5-6-7-9(11)12-8-10/h2-8H2,1H3 |

InChI Key |

ZYUZNFLSNNYTHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethyl octanoate can be synthesized through the esterification of octanoic acid with iodomethane. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Iodomethyl octanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form octanoic acid or its derivatives.

Oxidation Reactions: The compound can be oxidized to form octanoic acid or other oxidation products.

Reduction Reactions: Reduction of this compound can lead to the formation of octanol or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed:

Substitution: Octanoic acid or its esters.

Oxidation: Octanoic acid.

Reduction: Octanol.

Scientific Research Applications

Chemistry: Iodomethyl octanoate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives of octanoic acid. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the metabolism of fatty acids and their derivatives. It serves as a model compound to investigate the enzymatic processes involved in the breakdown and utilization of fatty acids.

Industry: this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain types of lubricants and surfactants.

Mechanism of Action

The mechanism of action of iodomethyl octanoate involves its reactivity with nucleophiles and electrophiles. The iodine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. The ester functional group can undergo hydrolysis to release octanoic acid and methanol. The compound’s reactivity is influenced by the electronic and steric effects of the octanoate moiety.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Iodomethyl octanoate belongs to a broader class of octanoate esters and iodinated compounds. Below is a comparative analysis with key analogs:

Key Differences in Properties and Reactivity

- Aromatic vs. Aliphatic Iodides: this compound’s aromatic iodine confers greater stability and lower reactivity in nucleophilic substitutions compared to aliphatic iodides like ethyl iodoacetate .

- Agrochemical Utility: Ioxynil octanoate, a structurally distinct iodinated ester, is a potent herbicide, whereas this compound’s applications remain underexplored but may involve niche synthetic roles .

Industrial and Research Relevance

- Food and Beverage Industry: Ethyl octanoate is critical in wine and food products, contributing to aroma profiles (ROAV = 100 in yellow peach wine) . This compound lacks such relevance due to its non-volatile, iodinated structure.

- Synthetic Chemistry: this compound’s iodine atom may facilitate coupling reactions (e.g., Suzuki-Miyaura), though its reactivity is tempered by the aromatic ring compared to ethyl iodoacetate’s aliphatic iodide .

- Volatile Compound Analysis: Esters like ethyl octanoate form dimers in ionization regions, influenced by concentration and volatility . This compound’s higher molecular weight and iodine content may alter its ionization behavior, though specific studies are lacking.

Research Findings and Data Highlights

Volatile Esters in Food Systems

- Ethyl octanoate dominates in fermented beverages, with concentrations up to fourfold higher in wild-type yeast strains compared to mutants . Co-fermentation strategies further enhance its production, emphasizing its industrial importance .

- Thermal processing reduces volatile esters (e.g., ethyl octanoate) in wines, highlighting their sensitivity to environmental conditions .

Agrochemical Comparators

- Ioxynil octanoate’s efficacy as a herbicide stems from its nitrile group and iodine substituents, enabling broad-spectrum weed control . This compound lacks this functional complexity, limiting direct agrochemical utility.

Aromatic vs. Aliphatic Reactivity

- Ethyl iodoacetate’s aliphatic iodide enables rapid alkylation in synthesis, whereas this compound’s aromatic iodide may require harsher conditions or catalysts for analogous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.